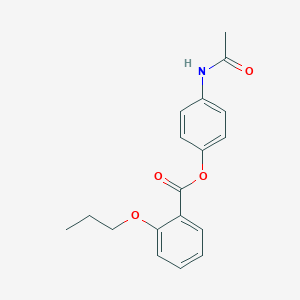![molecular formula C12H14N2O4 B268708 4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268708.png)
4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid, commonly known as MPAO, is a synthetic compound that belongs to the class of N-acyl amino acids. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research.
作用機序
MPAO exerts its biological effects by modulating the activity of various enzymes and signaling pathways. It has been shown to inhibit COX-2 and LOX activity, which leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. MPAO has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
MPAO has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to modulate glucose and lipid metabolism, which could potentially lead to the development of new treatments for metabolic disorders such as diabetes and obesity.
実験室実験の利点と制限
One of the main advantages of using MPAO in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
将来の方向性
There are several potential future directions for research on MPAO. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a modulator of glucose and lipid metabolism, which could lead to the development of new treatments for metabolic disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of MPAO involves a multi-step process that starts with the reaction of 3-nitrobenzoic acid with methylamine to form 3-(methylamino)benzoic acid. This intermediate is then reacted with ethyl acetoacetate to form 4-{[3-(methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid. The final product is obtained after purification through recrystallization.
科学的研究の応用
MPAO has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, MPAO has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In biochemical research, MPAO has been used as a tool to study the role of N-acyl amino acids in cellular signaling pathways. It has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
特性
製品名 |
4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid |
|---|---|
分子式 |
C12H14N2O4 |
分子量 |
250.25 g/mol |
IUPAC名 |
4-[3-(methylcarbamoyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14N2O4/c1-13-12(18)8-3-2-4-9(7-8)14-10(15)5-6-11(16)17/h2-4,7H,5-6H2,1H3,(H,13,18)(H,14,15)(H,16,17) |
InChIキー |
WDZZPPZVHBBDJO-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O |
正規SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)

![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)
![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)


![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B268647.png)